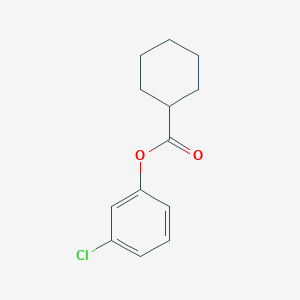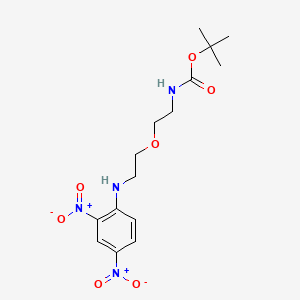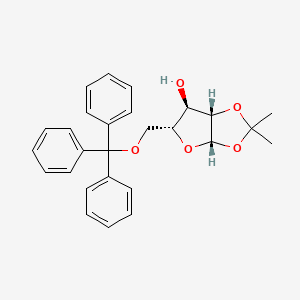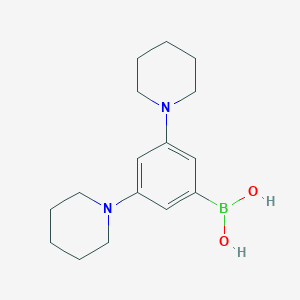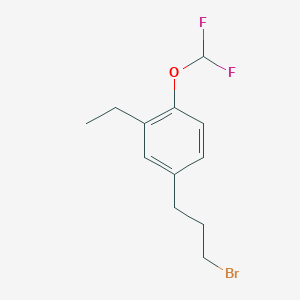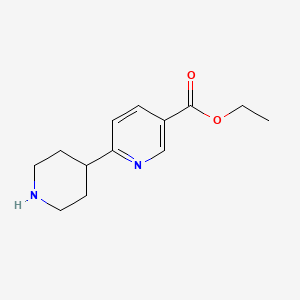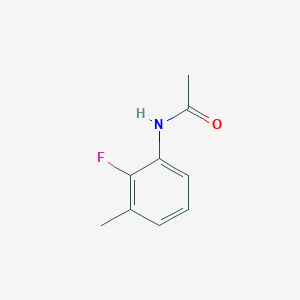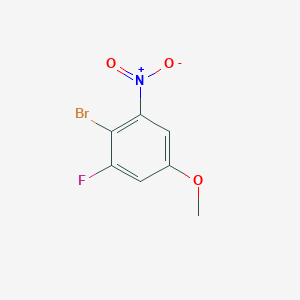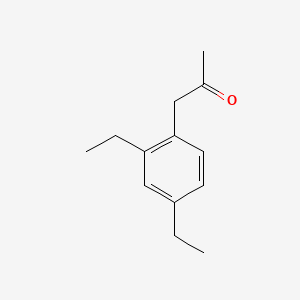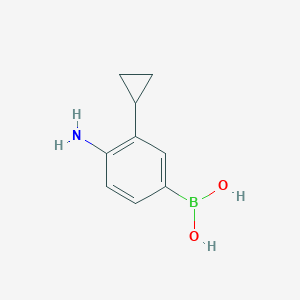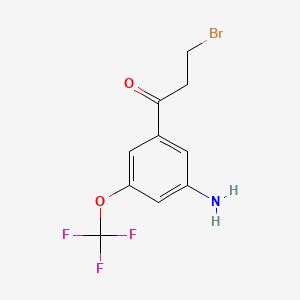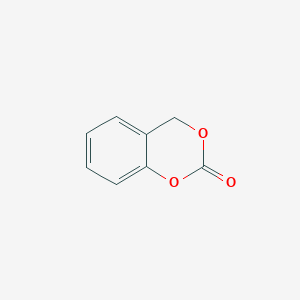
4H-1,3-Benzodioxin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzodioxin-2-one is an organic compound belonging to the class of benzodioxins It is characterized by a dioxin ring fused to a benzene ring, with a ketone functional group at the second position
Synthetic Routes and Reaction Conditions:
Iodocyclization Method: One of the primary methods for synthesizing this compound involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. This reaction is carried out in the presence of iodine and sodium hydrogencarbonate, yielding 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives.
Salicylic Acid and Acetylenic Esters Method: Another approach involves the direct synthesis from salicylic acids and acetylenic esters.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tributyltin hydride is a typical reducing agent used in the synthesis of methyl derivatives.
Substitution: Halogenated derivatives can be substituted using nucleophiles such as amines or thiols under mild conditions.
Major Products:
- Major products from these reactions include various substituted benzodioxinones, which can be further functionalized for specific applications.
科学的研究の応用
4H-1,3-Benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown potential as antiplasmodial and cytotoxic agents.
作用機序
The mechanism of action of 4H-1,3-Benzodioxin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
類似化合物との比較
1,3-Benzodioxane: Similar in structure but lacks the ketone functional group at the second position.
1,3-Benzodioxole: Contains a dioxole ring instead of a dioxin ring.
1,3-Benzoxathiin: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.
Uniqueness:
- 4H-1,3-Benzodioxin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for functionalization. Its ketone group at the second position allows for a variety of chemical transformations that are not possible with its analogs .
特性
CAS番号 |
112055-31-9 |
|---|---|
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC名 |
4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H6O3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChIキー |
VBHGUFRETGTKIP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2OC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
